molecular formula C11H11N3 B13029816 4'-Methyl-[2,2'-bipyridin]-4-amine

4'-Methyl-[2,2'-bipyridin]-4-amine

Cat. No.: B13029816
M. Wt: 185.22 g/mol
InChI Key: IBMYVWVPHXKPMY-UHFFFAOYSA-N
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Description

4’-Methyl-[2,2’-bipyridin]-4-amine is an organic compound belonging to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. The presence of a methyl group at the 4’ position and an amine group at the 4 position of the bipyridine structure makes this compound unique. It is widely used in various fields, including chemistry, biology, and materials science, due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methyl-[2,2’-bipyridin]-4-amine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, where a boronic acid derivative of pyridine is coupled with a halogenated pyridine in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of 4’-Methyl-[2,2’-bipyridin]-4-amine may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 4’-Methyl-[2,2’-bipyridin]-4-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The methyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

4’-Methyl-[2,2’-bipyridin]-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their catalytic properties and electronic structures.

    Biology: The compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving metal ion dysregulation.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 4’-Methyl-[2,2’-bipyridin]-4-amine involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine structure act as electron donors, forming stable complexes with metal centers. These complexes can participate in various catalytic cycles, facilitating chemical transformations. Additionally, the compound’s interaction with biological targets may involve binding to metal-containing enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

    2,2’-Bipyridine: Lacks the methyl and amine groups, making it less versatile in certain applications.

    4,4’-Bipyridine: Similar structure but without the methyl group, leading to different electronic properties.

    4,4’-Dimethyl-2,2’-bipyridine: Contains two methyl groups, which can influence its steric and electronic characteristics.

Uniqueness: 4’-Methyl-[2,2’-bipyridin]-4-amine stands out due to the presence of both a methyl group and an amine group, which enhance its reactivity and coordination ability. This makes it a valuable compound in various fields, offering unique properties that are not observed in its analogs.

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

2-(4-methylpyridin-2-yl)pyridin-4-amine

InChI

InChI=1S/C11H11N3/c1-8-2-4-13-10(6-8)11-7-9(12)3-5-14-11/h2-7H,1H3,(H2,12,14)

InChI Key

IBMYVWVPHXKPMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2)N

Origin of Product

United States

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